molecular formula C6H12N2S B1621717 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea CAS No. 21018-38-2

1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea

Cat. No.: B1621717
CAS No.: 21018-38-2
M. Wt: 144.24 g/mol
InChI Key: UUXUIXBWRPPCIS-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea is an organic compound with a unique structure that includes a thiourea group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C7H14N2S, and it is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-(2-methylprop-2-enyl)-2-isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically proceeds at room temperature and yields the desired thiourea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-Methyl-3-(2-methylprop-2-enyl)-2-isothiocyanate: A precursor in the synthesis of the thiourea derivative.

    1-Methyl-3-(2-methylprop-2-enyl)-2-amine: A reduced form of the thiourea compound.

    1-Methyl-3-(2-methylprop-2-enyl)-2-sulfoxide: An oxidized derivative.

Uniqueness: 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea is unique due to its thiourea group, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-methyl-3-(2-methylprop-2-enyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-5(2)4-8-6(9)7-3/h1,4H2,2-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXUIXBWRPPCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175228
Record name 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175228
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Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21018-38-2, 63978-50-7
Record name 1-Methallyl-3-methyl-2-thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21018-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-methyl-3-(2-methylallyl)-2-thio-
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Record name 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea
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Record name 1-methyl-3-(2-methylprop-2-enyl)-2-thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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